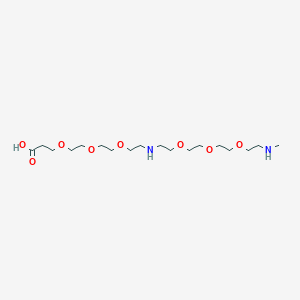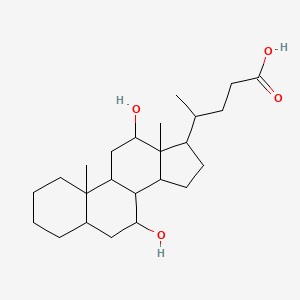
4-Bromo-2-(difluoromethyl)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-1-nitrobenzene is an organic compound that belongs to the class of halogenated nitrobenzenes It is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethyl)-1-nitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-(difluoromethyl)-1-nitrobenzene or 4-thio-2-(difluoromethyl)-1-nitrobenzene.
Reduction Reactions: The major product is 4-Bromo-2-(difluoromethyl)-1-aminobenzene.
Oxidation Reactions: Products include 4-Bromo-2-(difluoromethyl)-1-carboxybenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4,6-difluorophenyl isocyanate
Uniqueness
4-Bromo-2-(difluoromethyl)-1-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C7H4BrF2NO2 |
|---|---|
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
4-bromo-2-(difluoromethyl)-1-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H |
Clave InChI |
URUDZZHALBNCAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


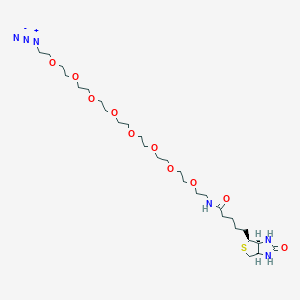
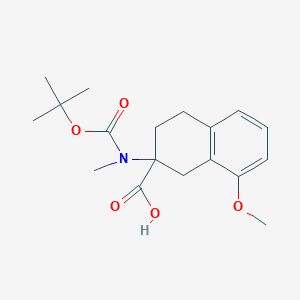
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
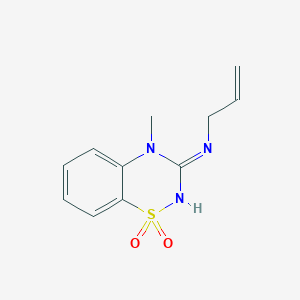
![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
